Casopitant
Overview
Description
Casopitant is a neurokinin-1 receptor antagonist that was initially developed for the treatment of chemotherapy-induced nausea and vomiting. It was under development by GlaxoSmithKline and has been studied for its potential use in various therapeutic areas, including anxiety, depression, and overactive bladder .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Casopitant involves multiple steps, starting with the preparation of the core piperidine structure. The key steps include:
- Formation of the piperidine ring.
- Introduction of the trifluoromethylphenyl and fluoro-methylphenyl groups.
- Acetylation of the piperazine ring.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. High-performance liquid chromatography (HPLC) is often used to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Casopitant undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, NADPH.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include hydroxylated metabolites and substituted derivatives, which can be analyzed using mass spectrometry and nuclear magnetic resonance spectroscopy .
Scientific Research Applications
Chemistry: Used as a model compound to study the interactions of neurokinin-1 receptor antagonists with cytochrome P450 enzymes.
Biology: Investigated for its role in modulating the neurokinin-1 receptor, which is involved in the emetic reflex.
Medicine: Primarily studied for the prevention of chemotherapy-induced nausea and vomiting.
Mechanism of Action
Casopitant exerts its effects by antagonizing the neurokinin-1 receptor, which is the primary receptor for substance P. Substance P is a neuropeptide involved in the transmission of pain and the emetic reflex. By blocking this receptor, this compound prevents the binding of substance P, thereby reducing nausea and vomiting. Additionally, this compound is a substrate, inhibitor, and inducer of cytochrome P450 3A4, which plays a significant role in its metabolism and potential drug-drug interactions .
Comparison with Similar Compounds
Aprepitant: Another neurokinin-1 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.
Fosaprepitant: A prodrug of Aprepitant that is converted to Aprepitant in the body.
Comparison:
Uniqueness: Casopitant has a unique chemical structure that allows for better brain penetration compared to Aprepitant and Fosaprepitant. This makes it potentially more effective in treating central nervous system-related conditions.
Properties
IUPAC Name |
(2R,4S)-4-(4-acetylpiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35F7N4O2/c1-18-13-24(31)5-6-26(18)27-17-25(40-11-9-39(10-12-40)20(3)42)7-8-41(27)28(43)38(4)19(2)21-14-22(29(32,33)34)16-23(15-21)30(35,36)37/h5-6,13-16,19,25,27H,7-12,17H2,1-4H3/t19-,25+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGTZCKQRWXCHW-WMTVXVAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35F7N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40961762 | |
Record name | Casopitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40961762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
414910-27-3, 852393-14-7 | |
Record name | Casopitant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=414910-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Casopitant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0414910273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GW679769 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852393147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Casopitant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06634 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Casopitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40961762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CASOPITANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B03KPM27L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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